

Spectroscopic Elucidation of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-amino-2-methylquinazolin-4(3H)-one

Cat. No.: B158153

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **3-amino-2-methylquinazolin-4(3H)-one**. The information is intended to aid in the structural verification and characterization of this important heterocyclic scaffold, which is of significant interest in medicinal chemistry.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for **3-amino-2-methylquinazolin-4(3H)-one**, compiled from various studies. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency (MHz)	Reference
8.08	d	1H	H ₅	CDCl ₃	300	[1]
7.63–7.61	m	2H	Ar-H	CDCl ₃	300	[1]
7.36–7.31	m	1H	Ar-H	CDCl ₃	300	[1]
5.15	s	2H	NH ₂	CDCl ₃	300	[1]
2.66	s	3H	CH ₃	CDCl ₃	300	[1]
7.91–7.90	d (J = 9.58 Hz)	2H	Ar-H	DMSO-d ₆	500	[2]
7.30–7.27	m	2H	Ar-H	DMSO-d ₆	500	[2]
6.50	s	2H	NH ₂	DMSO-d ₆	500	[2]
2.07	s	3H	CH ₃	DMSO-d ₆	500	[2]
7.92–7.90	d (J = 9.56 Hz)	2H	Ar-H	CDCl ₃	500	[3]
7.30–7.27	m	2H	Ar-H	CDCl ₃	500	[3]
6.50	s	2H	NH ₂	CDCl ₃	500	[3]
2.07	s	3H	CH ₃ -C=N	CDCl ₃	500	[3]

¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment	Solvent	Spectrometer Frequency (MHz)	Reference
173.21	C=O	CDCl ₃	125	[3]
151.18	C	CDCl ₃	125	[3]
135.00	CH	CDCl ₃	125	[3]
132.27	CH	CDCl ₃	125	[3]
122.89	C	CDCl ₃	125	[3]
117.04	CH	CDCl ₃	125	[3]
116.82	CH	CDCl ₃	125	[3]
109.99	C	CDCl ₃	125	[3]
20.78	CH ₃	CDCl ₃	125	[3]

Experimental Protocols

The following section details the methodologies for obtaining the NMR spectra of **3-amino-2-methylquinazolin-4(3H)-one**.

Synthesis of 3-amino-2-methylquinazolin-4(3H)-one

The synthesis of the title compound is a prerequisite for its spectral analysis. A common and effective method involves a two-step process:

- Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one: This intermediate is prepared through the thermal cyclization of anthranilic acid with acetic anhydride.[4]
- Synthesis of **3-amino-2-methylquinazolin-4(3H)-one**: The benzoxazinone intermediate is then reacted with hydrazine hydrate in ethanol under reflux to yield the final product.[2][4] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[4]

NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-amino-2-methylquinazolin-4(3H)-one** sample.[5][6]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5]
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[6]
- Transfer the solution to a standard 5 mm NMR tube.[5]
- Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[6]

Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[6]
- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[5]
- Shim the magnetic field to achieve optimal homogeneity and resolution.[5]
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (typically 4-8 transients) to achieve a good signal-to-noise ratio.[5]
 - Typical spectral parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[6]
- ¹³C NMR Acquisition:

- Acquire the spectrum using standard parameters, which may require a larger number of scans compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C ; CDCl₃ at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[5]

Workflow for NMR Spectroscopic Analysis

The logical flow for the characterization of **3-amino-2-methylquinazolin-4(3H)-one** via NMR is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Elucidation of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158153#1h-nmr-and-13c-nmr-spectra-of-3-amino-2-methylquinazolin-4-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com